molecular formula C6H4F2O2 B067399 2,4-Difluororesorcinol CAS No. 195136-71-1

2,4-Difluororesorcinol

Cat. No. B067399
M. Wt: 146.09 g/mol
InChI Key: IBNBFQFUGXNAKU-UHFFFAOYSA-N
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Patent
US05830912

Procedure details

A solution of Compound 3 (0.64 g, 3.7 mmol) in dichloromethane (0.3M, anhydrous) at room temperature under nitrogen is treated with boron tribromide solution (3.0 equivalents, 1.0M in dichloromethane, Aldrich or Fluka) via syringe over five minutes. The reaction is monitored by TLC, and takes 24-48 hours to reach completion; an additional 0.5 equivalents of boron tribromide solution is sometimes necessary to drive the reaction to completion. The reaction mixture is carefully quenched with water, and the resulting mixture is stirred until all precipitate dissolves. The resulting solution is extracted twice with ether. The ether extract is washed twice with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure and purified by sublimation to yield 0.49 g (90%) of Compound 4 as a colorless crystalline solid: m.p. 100°-101° C.; 1H NMR (CDCl3) 8.99 (s, 1H), 8.62 (s, 1H), 6.32 (td, 1H), 6.05 (m, 1H); 19F (CDCl3) 145.4 (m, 1F), 156.0 (m, 1F). Anal. calc. for C6H4O2F2 ; C, 49.33; H, 2.76. Found: C, 48.96; H, 3.21; N, 0.028.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8]C)=[C:6]([F:10])[CH:5]=[CH:4][C:3]=1[O:11]C.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[C:7]([OH:8])=[C:6]([F:10])[CH:5]=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
FC1=C(C=CC(=C1OC)F)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred until all precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction to completion
CUSTOM
Type
CUSTOM
Details
The reaction mixture is carefully quenched with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
EXTRACTION
Type
EXTRACTION
Details
The resulting solution is extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by sublimation

Outcomes

Product
Details
Reaction Time
36 (± 12) h
Name
Type
product
Smiles
FC1=C(O)C=CC(=C1O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.